Suzukacillin
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Overview
Description
Suzukacillin is a beta-lactam antibiotic that is synthesized from the chemical compound 6-aminopenicillanic acid (6-APA) and has been widely used in scientific research. It belongs to the penicillin class of antibiotics and has a broad-spectrum activity against gram-positive and gram-negative bacteria.
Mechanism Of Action
Suzukacillin works by inhibiting the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in the death of the bacterial cell.
Biochemical And Physiological Effects
Suzukacillin has been shown to have a low toxicity profile and is well tolerated in animals. It has been shown to have a high bioavailability and can be administered orally or intravenously. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidney, and lungs.
Advantages And Limitations For Lab Experiments
Suzukacillin has several advantages for use in lab experiments. It has a broad-spectrum activity against various bacterial strains, making it useful in a wide range of studies. It has a low toxicity profile and is well tolerated in animals, making it a safe option for use in animal studies. However, Suzukacillin has several limitations, including its limited solubility in water, which can make it difficult to administer in certain studies.
Future Directions
There are several future directions for research on Suzukacillin. One area of research could focus on developing new formulations of Suzukacillin that are more soluble in water, which would increase its potential applications in lab experiments. Another area of research could focus on exploring the potential use of Suzukacillin in combination with other antibiotics to enhance its antibacterial activity. Additionally, research could be conducted on the potential use of Suzukacillin in treating bacterial infections in humans.
Synthesis Methods
Suzukacillin is synthesized from Suzukacillin, which is obtained from the fermentation of Penicillium chrysogenum. The synthesis process involves the acylation of Suzukacillin with a side chain that contains a thiazolidine ring and a phenylacetic acid moiety. This process results in the formation of the active ingredient, Suzukacillin.
Scientific Research Applications
Suzukacillin has been widely used in scientific research for its antibacterial properties. It has been used in the study of bacterial cell wall synthesis and has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
11017-50-8 |
---|---|
Product Name |
Suzukacillin |
Molecular Formula |
C111H184N26O29 |
Molecular Weight |
2346.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[(1-hydroxy-3-phenylpropan-2-yl)amino]-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C111H184N26O29/c1-56(2)51-69(84(148)131-111(32,33)101(166)137-50-38-42-72(137)87(151)124-79(60(9)10)90(154)133-109(28,29)99(164)135-106(22,23)95(160)120-66(82(146)119-68(91(155)156)44-47-74(113)141)45-48-75(142)117-65(55-138)53-64-39-35-34-36-40-64)118-76(143)54-114-92(157)102(14,15)130-85(149)70(52-57(3)4)122-94(159)104(18,19)129-83(147)67(43-46-73(112)140)121-96(161)107(24,25)134-98(163)108(26,27)128-81(145)62(12)116-93(158)103(16,17)127-80(144)61(11)115-88(152)77(58(5)6)125-97(162)105(20,21)132-89(153)78(59(7)8)123-86(150)71-41-37-49-136(71)100(165)110(30,31)126-63(13)139/h34-36,39-40,56-62,65-72,77-79,138H,37-38,41-55H2,1-33H3,(H2,112,140)(H2,113,141)(H,114,157)(H,115,152)(H,116,158)(H,117,142)(H,118,143)(H,119,146)(H,120,160)(H,121,161)(H,122,159)(H,123,150)(H,124,151)(H,125,162)(H,126,139)(H,127,144)(H,128,145)(H,129,147)(H,130,149)(H,131,148)(H,132,153)(H,133,154)(H,134,163)(H,135,164)(H,155,156) |
InChI Key |
SICPFXZHVIAXRP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
synonyms |
suzukacillin suzukacillin A suzukacillin A'20 suzukacillin B |
Origin of Product |
United States |
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